Lipophilicity (LogP) – Quantified Increment Over N-Methyl and N-Ethyl Analogs
The lipophilicity of 4-amino-N-propylbenzamide, as measured by its computed partition coefficient (LogP), is a primary differentiator from shorter N-alkyl chain analogs. The compound exhibits an XLogP3 of 1.3 [1], which represents a substantial increase compared to the methyl analog (XLogP3 0.4) [2] and the ethyl analog (ACD/LogP 0.50) . This quantifiable difference in lipophilicity is critical for applications where enhanced membrane permeability or hydrophobic binding interactions are desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 4-Amino-N-methylbenzamide (XLogP3 = 0.4) and 4-Amino-N-ethylbenzamide (ACD/LogP = 0.50) |
| Quantified Difference | ΔLogP = +0.9 vs methyl; ΔLogP = +0.8 vs ethyl |
| Conditions | Computed values using XLogP3 (PubChem) and ACD/LogP (ChemSpider) algorithms. |
Why This Matters
For procurement, this data confirms that 4-amino-N-propylbenzamide offers a distinct and predictable lipophilicity profile that cannot be replicated by its shorter-chain analogs, enabling precise control over compound partitioning in biological assays and formulation development.
- [1] PubChem Computed Properties: XLogP3 for 4-Amino-N-propylbenzamide. PubChem Release 2025.09.15. View Source
- [2] PubChem Computed Properties: XLogP3 for 4-Amino-N-methylbenzamide. PubChem Release 2025.09.15. View Source
